molecular formula C8H2ClF5O B8002222 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone

1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B8002222
M. Wt: 244.54 g/mol
InChI Key: VRPKAWZUDITUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C8H2ClF5O and its molecular weight is 244.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-(4-chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF5O/c9-6-4(10)1-3(2-5(6)11)7(15)8(12,13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKAWZUDITUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone

Synthesis routes and methods

Procedure details

5-bromo-2-chloro-1,3-difluorobenzene (2000 mg, 8.2 mmol) was stirred at room temperature in THF under N2 and the isopropylmagnesium chloride/LiCl reagent (1310 mg, 9.02 mmol, 6.94 mL) was added over about 1 minute—very slight exotherm noticed to ˜30° C. Reaction was stirred at room temperature for 30 minutes followed by the addition of methyl trifluoroacetate (1580 mg, 12.3 mmol, 1.24 mL) over about 1 minute—slight exotherm to ˜40° C. Solvents were evaporated under reduced pressure to provide the desired product. 1H NMR (CDCl3) δ ppm: 8.05 (s, 2H).
Quantity
2000 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step Two
Quantity
1.24 mL
Type
reactant
Reaction Step Three

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